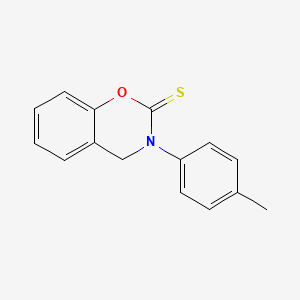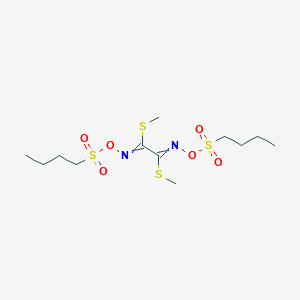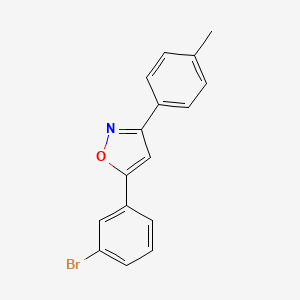![molecular formula C20H22F3NO B12591203 Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-(trifluoromethyl)- CAS No. 640290-16-0](/img/structure/B12591203.png)
Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-(trifluoromethyl)-: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 2-(1,3-dimethylbutyl)phenyl group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-(trifluoromethyl)- typically involves the reaction of 2-(1,3-dimethylbutyl)aniline with trifluoromethylbenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.
Applications De Recherche Scientifique
Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-(trifluoromethyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-(trifluoromethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The compound’s trifluoromethyl group can enhance its binding affinity and selectivity for these targets, potentially leading to specific biological or chemical outcomes.
Comparaison Avec Des Composés Similaires
Benzamide: The simplest form of benzamide without additional substituents.
N,N-Dimethylbenzamide: A benzamide derivative with dimethyl substitution on the nitrogen atom.
2,3-Dimethoxybenzamide: A benzamide derivative with methoxy groups on the benzene ring.
Uniqueness: Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-(trifluoromethyl)- is unique due to the presence of both the 2-(1,3-dimethylbutyl)phenyl group and the trifluoromethyl group
Propriétés
Numéro CAS |
640290-16-0 |
|---|---|
Formule moléculaire |
C20H22F3NO |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
N-[2-(4-methylpentan-2-yl)phenyl]-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C20H22F3NO/c1-13(2)12-14(3)15-8-5-7-11-18(15)24-19(25)16-9-4-6-10-17(16)20(21,22)23/h4-11,13-14H,12H2,1-3H3,(H,24,25) |
Clé InChI |
YEGIVZPZMYYGHT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one](/img/structure/B12591124.png)
![2,2-Dichloro-1-[(1,3-dichloropropan-2-yl)oxy]propane](/img/structure/B12591134.png)
![2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine](/img/structure/B12591137.png)

![Lithium, [[bis(1-methylethyl)phosphino]methyl]-](/img/structure/B12591145.png)
![Bicyclo[2.2.1]hept-5-en-2-yl naphthalene-2-carboxylate](/img/structure/B12591150.png)

![5-chloro-2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12591164.png)



![Acetamide,N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12591193.png)

![3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one](/img/structure/B12591209.png)
